6-(4-ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
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Overview
Description
6-(4-ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.
Introduction of the Ethoxybenzyl Group: The ethoxybenzyl group can be introduced through a nucleophilic substitution reaction, where an ethoxybenzyl halide reacts with the triazine ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through an amination reaction, where a methoxyphenylamine reacts with the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(4-ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Halides, amines, alcohols; typically carried out in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
6-(4-ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-(4-methoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one: Similar structure but with a methoxy group instead of an ethoxy group.
6-(4-ethoxybenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one: Similar structure but with a methoxy group on a different position of the phenyl ring.
Uniqueness
6-(4-ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both ethoxybenzyl and methoxyphenyl groups may confer distinct properties compared to similar compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-[(4-ethoxyphenyl)methyl]-3-(3-methoxyanilino)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-3-26-15-9-7-13(8-10-15)11-17-18(24)21-19(23-22-17)20-14-5-4-6-16(12-14)25-2/h4-10,12H,3,11H2,1-2H3,(H2,20,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMCPHHKHYQARY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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